Cas no 2138560-22-0 (3-(2-chloro-6-hydroxyphenyl)benzoic acid)

3-(2-chloro-6-hydroxyphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-6-hydroxyphenyl)benzoic acid
- EN300-1178652
- 2138560-22-0
-
- インチ: 1S/C13H9ClO3/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7,15H,(H,16,17)
- InChIKey: JWJBUUKLEMPIGE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C1C=CC=C(C(=O)O)C=1)O
計算された属性
- 精确分子量: 248.0240218g/mol
- 同位素质量: 248.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 57.5Ų
3-(2-chloro-6-hydroxyphenyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1178652-5000mg |
3-(2-chloro-6-hydroxyphenyl)benzoic acid |
2138560-22-0 | 5000mg |
$2443.0 | 2023-10-03 | ||
Enamine | EN300-1178652-1.0g |
3-(2-chloro-6-hydroxyphenyl)benzoic acid |
2138560-22-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1178652-50mg |
3-(2-chloro-6-hydroxyphenyl)benzoic acid |
2138560-22-0 | 50mg |
$707.0 | 2023-10-03 | ||
Enamine | EN300-1178652-2500mg |
3-(2-chloro-6-hydroxyphenyl)benzoic acid |
2138560-22-0 | 2500mg |
$1650.0 | 2023-10-03 | ||
Enamine | EN300-1178652-250mg |
3-(2-chloro-6-hydroxyphenyl)benzoic acid |
2138560-22-0 | 250mg |
$774.0 | 2023-10-03 | ||
Enamine | EN300-1178652-500mg |
3-(2-chloro-6-hydroxyphenyl)benzoic acid |
2138560-22-0 | 500mg |
$809.0 | 2023-10-03 | ||
Enamine | EN300-1178652-1000mg |
3-(2-chloro-6-hydroxyphenyl)benzoic acid |
2138560-22-0 | 1000mg |
$842.0 | 2023-10-03 | ||
Enamine | EN300-1178652-100mg |
3-(2-chloro-6-hydroxyphenyl)benzoic acid |
2138560-22-0 | 100mg |
$741.0 | 2023-10-03 | ||
Enamine | EN300-1178652-10000mg |
3-(2-chloro-6-hydroxyphenyl)benzoic acid |
2138560-22-0 | 10000mg |
$3622.0 | 2023-10-03 |
3-(2-chloro-6-hydroxyphenyl)benzoic acid 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
3-(2-chloro-6-hydroxyphenyl)benzoic acidに関する追加情報
3-(2-Chloro-6-Hydroxyphenyl)Benzoic Acid: A Comprehensive Overview
The compound 3-(2-chloro-6-hydroxyphenyl)benzoic acid (CAS No: 2138560-22-0) is a fascinating organic molecule with significant potential in various scientific and industrial applications. This compound, also referred to as 3-(2-chloro-6-hydroxyphenyl)benzoic acid, belongs to the class of aromatic carboxylic acids and features a unique combination of functional groups that contribute to its versatile properties.
Recent advancements in chemical synthesis have enabled the precise characterization and large-scale production of 3-(2-chloro-6-hydroxyphenyl)benzoic acid. Researchers have focused on optimizing synthetic pathways to enhance yield and purity, making this compound more accessible for both academic and commercial purposes. The molecule's structure, which includes a benzoic acid moiety attached to a chlorinated phenol group, has been shown to exhibit intriguing reactivity in various chemical reactions.
One of the most promising applications of 3-(2-chloro-6-hydroxyphenyl)benzoic acid lies in its potential as a precursor in pharmaceutical chemistry. Studies have demonstrated that this compound can serve as an intermediate in the synthesis of bioactive molecules, including those with anti-inflammatory and antioxidant properties. For instance, recent research has highlighted its role in the development of novel drug candidates targeting chronic inflammatory diseases.
In addition to its pharmaceutical applications, 3-(2-chloro-6-hydroxyphenyl)benzoic acid has garnered attention in materials science due to its ability to form stable coordination complexes with metal ions. These complexes have shown potential in catalysis and sensing applications, offering new avenues for green chemistry and sustainable materials development.
The synthesis of 3-(2-chloro-6-hydroxyphenyl)benzoic acid typically involves multi-step reactions, including nucleophilic aromatic substitution and oxidation processes. Researchers have explored various catalysts and reaction conditions to improve the efficiency of these steps, ensuring scalability for industrial production.
From an environmental perspective, the ecological impact of 3-(2-chloro-6-hydroxyphenyl)benzoic acid has been a topic of interest. Studies indicate that this compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions, suggesting its potential for use in eco-friendly chemical processes.
In conclusion, 3-(2-chloro-6-hydroxyphenyl)benzoic acid (CAS No: 2138560-22-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application research, position it as a valuable tool in modern chemistry.
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